molecular formula C10H12ClN B087435 (R)-2-(4-Chlorophenyl)pyrrolidine CAS No. 1217831-54-3

(R)-2-(4-Chlorophenyl)pyrrolidine

Cat. No. B087435
CAS RN: 1217831-54-3
M. Wt: 181.66 g/mol
InChI Key: CIHHGGKKRPPWSU-SNVBAGLBSA-N
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Description

“®-2-(4-Chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12ClN . It is a compound that has been studied for various applications in the field of chemistry and pharmacology .


Synthesis Analysis

The synthesis of “®-2-(4-Chlorophenyl)pyrrolidine” has been discussed in several papers. For instance, a paper by Yuhei Shigeno et al. discusses the scale-up synthesis of related compounds . Another paper by Kamble et al. discusses the use of heterogeneous catalysts in the synthesis of pyrano[2,3-c]pyrazole derivatives . A third paper discusses the synthesis of piperidone derivatives and their biological properties .


Molecular Structure Analysis

The molecular structure of “®-2-(4-Chlorophenyl)pyrrolidine” has been analyzed in several studies. The compound has a molecular weight of 181.66 g/mol . Its InChI code is 1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 . The compound’s structure has been depicted in 2D and 3D conformers .


Chemical Reactions Analysis

The chemical reactions involving “®-2-(4-Chlorophenyl)pyrrolidine” are not well-documented in the literature. More research is needed to understand the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

“®-2-(4-Chlorophenyl)pyrrolidine” has a molecular weight of 181.66 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 1 . The exact mass of the compound is 181.0658271 g/mol . The compound is stored at a temperature of 2-8°C in an inert atmosphere .

Scientific Research Applications

Asymmetric Synthesis

“®-2-(4-Chlorophenyl)pyrrolidine” is used in asymmetric synthesis, which is a method used in the field of organic chemistry to synthesize chiral molecules . Chiral molecules are molecules that cannot be superimposed on their mirror images. They are important in many chemical reactions and biological systems.

Pyrrolidines Building Blocks

This compound is also used as a building block in the synthesis of pyrrolidines . Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom. They are found in many natural products and pharmaceuticals.

Aryls Chemistry

“®-2-(4-Chlorophenyl)pyrrolidine” is used in aryls chemistry . Aryls are a type of organic compound that contain an aromatic ring. They are used in many chemical reactions and have applications in the production of dyes, plastics, and pharmaceuticals.

Synthesis of Related Compounds

This compound is used in the synthesis of related compounds, such as “1- [2- (4-chlorophenyl)-1,1-dimethylethyl]pyrrolidine hydrochloride”, “1- (3- (5- (4-CHLOROPHENYL)-2-FURYL)PROPANOYL)PYRROLIDINE”, and others . These related compounds have various applications in scientific research and industry.

Pharmaceutical Research

“®-2-(4-Chlorophenyl)pyrrolidine” is used in pharmaceutical research. For example, it is used in the synthesis of “Levocetirizine Amide”, a compound related to Levocetirizine, which is an antihistamine used for the treatment of allergies .

Safety Research

The safety of “®-2-(4-Chlorophenyl)pyrrolidine” is studied in scientific research . Understanding the safety profile of this compound is important for its use in various applications, especially in pharmaceuticals.

Safety and Hazards

“®-2-(4-Chlorophenyl)pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(2R)-2-(4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHHGGKKRPPWSU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427566
Record name (2R)-2-(4-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Chlorophenyl)pyrrolidine

CAS RN

1217831-54-3
Record name (2R)-2-(4-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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